molecular formula C44H55N8O8P B13021825 (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13021825
M. Wt: 854.9 g/mol
InChI Key: ZGDBCILCTOHNAB-NANSYJOBSA-N
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Description

The compound (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule. It is primarily used in the field of medicinal chemistry and biochemistry, particularly in the synthesis of nucleic acid analogs and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the phosphoramidite linkage, and the introduction of the cyanoethyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like diisopropylamine and tetrazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various nucleic acid analogs and modified purine derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and nucleic acid analogs.

    Biology: Plays a role in the study of DNA and RNA interactions and modifications.

    Medicine: Used in the development of antiviral and anticancer drugs.

    Industry: Employed in the production of specialized biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its interaction with nucleic acids. It can form stable complexes with DNA and RNA, thereby inhibiting their replication and transcription processes. The molecular targets include enzymes like DNA polymerase and RNA polymerase, which are crucial for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite apart is its specific structure that allows it to interact uniquely with nucleic acids, making it highly valuable in medicinal chemistry and biochemistry research.

Properties

Molecular Formula

C44H55N8O8P

Molecular Weight

854.9 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38-,39-,42-,61?/m1/s1

InChI Key

ZGDBCILCTOHNAB-NANSYJOBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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